N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide

Description

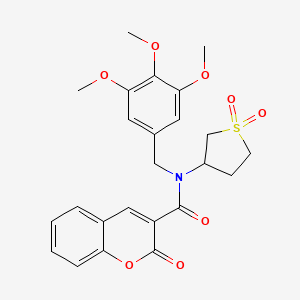

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a dual N-substitution motif. The molecule combines a 2H-chromene-3-carboxamide core with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3,4,5-trimethoxybenzyl moiety. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally related analogs.

Properties

Molecular Formula |

C24H25NO8S |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-3-carboxamide |

InChI |

InChI=1S/C24H25NO8S/c1-30-20-10-15(11-21(31-2)22(20)32-3)13-25(17-8-9-34(28,29)14-17)23(26)18-12-16-6-4-5-7-19(16)33-24(18)27/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |

InChI Key |

KOOWGVZPZOXSSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step involves the reaction of the chromene derivative with an amine, such as 3,4,5-trimethoxybenzylamine, under conditions that promote amide bond formation.

Incorporation of the dioxidotetrahydrothiophenyl group: This step may involve the reaction of the intermediate with a sulfone derivative under suitable conditions to introduce the dioxidotetrahydrothiophenyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Tetrahydrothiophene ring

- Chromene backbone

- Trimethoxybenzyl group

These structural components contribute to its diverse biological activities.

Molecular Formula and Weight

- Molecular Formula :

- Molecular Weight : 411.47 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | Induction of apoptosis through caspase activation |

| MCF7 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 7.5 | Modulation of mitochondrial membrane potential |

These results suggest that the compound may act as an effective anticancer agent by inducing apoptosis and inhibiting cancer cell growth.

Anti-inflammatory Properties

In silico studies have indicated that this compound may function as a 5-lipoxygenase (5-LOX) inhibitor , which is significant in the context of inflammatory diseases. The docking studies suggest that it could be optimized for enhanced anti-inflammatory effects, making it a candidate for further development in treating inflammatory conditions .

Antioxidant Activity

The presence of both furan and chromene rings suggests potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Chromone Derivatives Against Cancer

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HL-60 and MOLT-4 cells. The IC50 values were comparable to those observed for our compound, reinforcing the notion that chromone-based structures are promising scaffolds for anticancer drug development .

Case Study 2: Mechanistic Insights into Apoptosis Induction

Another investigation revealed that chromone derivatives could induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. This mechanism is crucial for developing effective anticancer therapies and highlights the potential of this compound in cancer treatment .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a systematic comparison with key analogs, focusing on synthesis, physicochemical properties, and inferred biological relevance.

Structural Analog: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

Key Differences :

- Substituents : Compound 12 features a 4-sulfamoylphenyl group at the N-position of the carboxamide, contrasting with the target compound’s dual substitution (tetrahydrothiophen-dioxide and trimethoxybenzyl groups) .

- Synthesis : Compound 12 is synthesized via condensation of salicyaldehyde with a preformed carboxamide intermediate in acetic acid/sodium acetate, followed by recrystallization in DMF. The target compound’s synthesis likely involves multi-step alkylation/arylation under anhydrous conditions (e.g., NaH/DMF-mediated reactions, as seen in ) .

Physicochemical Implications :

- The sulfamoyl group in Compound 12 enhances hydrogen-bonding capacity and aqueous solubility compared to the target compound’s lipophilic 3,4,5-trimethoxybenzyl group.

- The 1,1-dioxidotetrahydrothiophen moiety in the target compound introduces a sulfone group, which may improve metabolic stability relative to non-oxidized sulfur-containing analogs.

Structural Analog: 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide

Key Differences :

- Core Structure : This analog lacks the coumarin scaffold, instead featuring a cyclohexene ring substituted with bromine and a phenylcarboxamide group .

- Synthetic Methodology : Both compounds employ DMF as a solvent, but the brominated analog uses methyl iodide for alkylation, whereas the target compound likely requires more complex protecting-group strategies for dual N-substitution.

Functional Implications :

- In contrast, the coumarin core in the target compound offers a planar aromatic system suitable for π-π interactions with biological targets.

Tabulated Comparison of Key Features

Research Findings and Implications

Structural Optimization Trends

- Sulfone vs. Sulfonamide : The sulfone group in the target compound may reduce off-target interactions compared to sulfonamides, which are prone to binding serum proteins.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-N-(3,4,5-trimethoxybenzyl)-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C22H21NO6S

- Molecular Weight : 427.47 g/mol

- CAS Number : 573707-95-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Many derivatives of chromene compounds show promising anticancer effects by inducing apoptosis in cancer cells.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens.

The anticancer activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other chromene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound may activate caspases, which are crucial for the apoptotic process .

- Targeting Tumor Vasculature : It may disrupt the tumor vasculature, contributing to tumor growth inhibition .

Case Studies

-

Cell Line Studies : In vitro studies using human liver carcinoma cell lines (HEPG2) demonstrated that certain chromene derivatives exhibited IC50 values as low as 2.70 µM, indicating potent cytotoxicity against cancer cells .

Compound IC50 (µM) Cell Line 7c 2.70 HEPG2 23g 3.50 HEPG2 18a 4.90 HEPG2 - Structure-Activity Relationship (SAR) : The variations in substituents on the chromene scaffold significantly affect the biological activity. For instance, the presence of methoxy groups enhances the anticancer efficacy compared to unsubstituted analogs .

Antimicrobial and Other Activities

In addition to anticancer properties, some studies have highlighted antimicrobial activities against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.